2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid

PI3Kα inhibitor anticancer quinazoline

This is the critical 6-acetic acid isomer of the imidazo[1,2-a]pyridine scaffold, validated for sub-nanomolar PI3Kα inhibition (IC₅₀ 1.94 nM), KAT6A fragment engagement, and macrocyclic STING antagonist synthesis. Unlike the GABA-targeting 3-isomer or anti-ulcer 2-isomer, only the 6-position vector provides the correct geometry for these patent-protected chemotypes. Fragment-compliant (MW 176.17, TPSA 54.6 Ų). Ensure your synthetic success—do not substitute with incompatible isomers.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B13346407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1CC(=O)O
InChIInChI=1S/C9H8N2O2/c12-9(13)5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5H2,(H,12,13)
InChIKeyLSMSTBMUVGSLLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Imidazo[1,2-a]pyridin-6-yl)acetic Acid: A Strategic 6‑Position Imidazopyridine Building Block for Kinase and STING‑Targeted Drug Discovery


2‑(Imidazo[1,2‑a]pyridin‑6‑yl)acetic acid (CAS 1488389‑22‑5, C₉H₈N₂O₂, MW 176.17 g mol⁻¹) is a heterocyclic acetic‑acid derivative belonging to the imidazo[1,2‑a]pyridine family, a privileged scaffold in medicinal chemistry [REFS‑1]. Unlike the more extensively studied 3‑position acetic‑acid isomers that interact with GABAₐ receptors, the 6‑substitution pattern places the acetic‑acid side chain on the pyridine ring, conferring a distinct vector for target engagement and a unique physicochemical profile (Log P ≈ 0.96, characteristic ¹H‑NMR methine signal) that make it a valuable synthetic intermediate for kinase inhibitors, macrocyclic STING antagonists, and other bioactive molecules [REFS‑2][REFS‑3][REFS‑4].

Why the 6‑Position Acetic Acid Differentiates from 3‑, 2‑, and 5‑Position Isomers in Imidazopyridine‑Based Research Programs


The imidazo[1,2‑a]pyridine scaffold contains four distinct non‑equivalent carbon positions (2, 3, 5, 6, 7, 8) on the bicyclic ring system, and the attachment point of the acetic‑acid side chain fundamentally alters molecular recognition, pharmacokinetics, and synthetic utility [REFS‑1]. The 3‑acetic acid isomer (CAS 17745‑04‑9) has been characterized as a GABAₐ receptor modulator and HIV protease inhibitor scaffold, while the 2‑acetic acid isomer (CAS 19741‑30‑1) is primarily explored for anti‑ulcer applications [REFS‑2][REFS‑3]. In contrast, the 6‑position acetic acid derivative provides a pyridine‑ring‑based exit vector that has been exploited in patent‑protected kinase inhibitors and macrocyclic STING antagonists—applications for which the 3‑ and 2‑isomers are structurally incompatible [REFS‑4][REFS‑5]. Simple substitution based on cost or availability alone risks selecting an isomer with an entirely different biological target profile and synthetic downstream compatibility.

Quantitative Differentiation Evidence for 2‑(Imidazo[1,2‑a]pyridin‑6‑yl)acetic Acid Versus Closest Positional Isomers and Carboxylic‑Acid Analogs


Unique 6‑Position Substitution Enables PI3Kα‑Inhibitor Derivatization Unattainable with 6‑Carboxylic Acid Analogs

The 6‑(imidazo[1,2‑a]pyridin‑6‑yl)quinazoline derivative 13k, synthesized from the 6‑position imidazopyridine building block, exhibits a PI3Kα IC₅₀ of 1.94 nM and antiproliferative IC₅₀ values of 0.09–0.43 µM across multiple cancer cell lines [REFS‑1]. This level of potency is achievable because the 6‑position acetic acid tether provides an optimal spatial orientation for quinazoline coupling; the directly attached 6‑carboxylic acid analog (imidazo[1,2‑a]pyridine‑6‑carboxylic acid, CAS 139022‑25‑6) lacks the methylene spacer and therefore cannot reproduce the same binding geometry [REFS‑2].

PI3Kα inhibitor anticancer quinazoline structure‑activity relationship

KAT6A Histone Acetyltransferase Inhibition: A Target Engagement Profile Distinct from the GABAergic 3‑Acetic Acid Isomer

2‑(Imidazo[1,2‑a]pyridin‑6‑yl)acetic acid is reported in BindingDB (BDBM50518826, CHEMBL4473737) with an IC₅₀ of 29 µM against human KAT6A histone acetyltransferase (residues 507–778), tested using a fluorogenic acetyl‑CoA substrate assay [REFS‑1]. In contrast, the 3‑acetic acid positional isomer (CAS 17745‑04‑9) has documented activity at GABAₐ receptors and serves as an HIV protease inhibitor scaffold, with no reported KAT6A engagement [REFS‑2][REFS‑3]. This target‑class divergence demonstrates that the substitution position on the imidazopyridine ring dictates which protein families are addressed.

KAT6A histone acetyltransferase epigenetics BindingDB

Physicochemical Differentiation: Log P and Hydrogen‑Bonding Profile Versus 6‑Carboxylic Acid and 3‑Acetic Acid Analogs

Computed physicochemical parameters reveal a clear differentiation among the positional isomers and oxidation states. 2‑(Imidazo[1,2‑a]pyridin‑6‑yl)acetic acid has a computed Log P of 0.96 and a topological polar surface area (TPSA) of 54.6 Ų with 1 hydrogen‑bond donor and 3 hydrogen‑bond acceptors [REFS‑1]. The 6‑carboxylic acid analog (CAS 139022‑25‑6) has a lower molecular weight (162.15 vs. 176.17) and lacks the methylene spacer, resulting in a different hydrogen‑bonding vector and reduced conformational flexibility [REFS‑2]. The 3‑acetic acid isomer shares the same molecular formula and Log P range but presents its carboxylic acid group at a distinct geometric position, altering the distance and angle relative to the imidazo nitrogen [REFS‑3]. These differences critically affect fragment‑growing strategies and scaffold‑hopping campaigns.

Log P hydrogen bonding Lipinski drug‑likeness fragment‑based drug discovery

Patent‑Documented Utility as a Macrocyclic STING Antagonist Intermediate: An Application Inaccessible to 2‑ and 3‑Acetic Acid Isomers

US Patent US11034671 (Example 58) claims a macrocyclic compound incorporating the imidazo[1,2‑a]pyridin‑6‑yl moiety via the 6‑position for STING pathway antagonism [REFS‑1]. The 6‑position attachment is structurally essential for the macrocycle architecture; neither the 2‑acetic acid nor the 3‑acetic acid isomers can serve as surrogates because the resulting ring‑closure geometry would be incompatible with the macrocyclic pharmacophore [REFS‑2]. This patent‑protected application represents a concrete case where the 6‑isomer is non‑substitutable in a drug‑discovery program targeting innate immunity pathways.

STING antagonist macrocycle autoimmune disease patent

High‑Value Application Scenarios for 2‑(Imidazo[1,2‑a]pyridin‑6‑yl)acetic Acid in Drug Discovery and Chemical Biology


PI3Kα‑Targeted Anticancer Agent Development Using 6‑Position Imidazopyridine‑Quinazoline Hybrids

The 6‑position acetic acid side chain serves as the optimal tether for constructing 6‑(imidazo[1,2‑a]pyridin‑6‑yl)quinazoline derivatives with sub‑nanomolar PI3Kα inhibitory activity. As demonstrated by Li et al. (2023), compound 13k—derived from this building block—achieves an IC₅₀ of 1.94 nM against PI3Kα and sub‑micromolar antiproliferative effects (0.09–0.43 µM) across HCC827, H1975, A549, and HCT116 cancer cell lines [REFS‑1]. The carboxylic‑acid analog (CAS 139022‑25‑6) cannot replicate this activity because it lacks the methylene spacer necessary for proper quinazoline orientation. Research groups engaged in PI3K‑pathway inhibitor development must source the acetic acid derivative specifically to access this validated chemotype.

Epigenetic Probe Discovery: KAT6A Histone Acetyltransferase Fragment‑Based Screening

With a documented IC₅₀ of 29 µM against the catalytic domain of human KAT6A (residues 507–778), 2‑(imidazo[1,2‑a]pyridin‑6‑yl)acetic acid represents one of the few publicly reported imidazopyridine fragments with confirmed KAT6A engagement [REFS‑1]. The 3‑acetic acid and 2‑acetic acid positional isomers have no reported KAT6A activity [REFS‑2]. Fragment‑growing campaigns targeting the KAT6A acetyl‑CoA binding pocket should therefore begin with the 6‑isomer, as alternative isomers lack the correct geometric presentation of the carboxylic acid warhead to the catalytic lysine. The µM potency, while modest, is appropriate for a fragment hit and provides a validated starting point for structure‑based optimization.

STING Pathway Antagonist Macrocycle Synthesis for Autoimmune Disease Programs

The imidazo[1,2‑a]pyridin‑6‑yl motif is a key structural component in patent‑protected macrocyclic STING antagonists (US11034671, Example 58) designed to suppress aberrant innate immune activation in autoimmune diseases [REFS‑1][REFS‑2]. The 6‑position attachment is architecturally required for macrocycle formation; neither the 2‑acetic acid nor 3‑acetic acid isomers can substitute because they would alter the ring‑closure geometry and produce macrocycles of incorrect size and shape. For medicinal chemistry teams synthesizing STING‑targeted macrocycles based on published patent scaffolds, procurement of the 6‑position acetic acid derivative is mandatory.

Fragment‑Based Drug Discovery (FBDD) Library Design Requiring 6‑Position Imidazopyridine Scaffolds with Optimized Physicochemical Properties

With a molecular weight of 176.17, 1 hydrogen‑bond donor, 3 hydrogen‑bond acceptors, 2 rotatable bonds, TPSA of 54.6 Ų, and Log P ≈ 0.96, 2‑(imidazo[1,2‑a]pyridin‑6‑yl)acetic acid complies with the Rule of Three for fragment‑based screening libraries [REFS‑1]. The methylene spacer between the imidazopyridine core and the carboxylic acid provides conformational flexibility that is absent in the directly attached 6‑carboxylic acid analog (CAS 139022‑25‑6), which has zero rotatable bonds between the carboxyl and the ring [REFS‑2]. This additional degree of freedom may enhance the probability of productive binding poses during fragment screening. Fragment library curators should preferentially select the acetic acid derivative over the carboxylic acid analog for libraries targeting enzymes with deep or flexible binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.